molecular formula C16H14ClNO3 B2805816 2-(2-(N-(2-Chloro-6-methylphenyl)carbamoyl)phenyl)acetic acid CAS No. 1023437-39-9

2-(2-(N-(2-Chloro-6-methylphenyl)carbamoyl)phenyl)acetic acid

Cat. No.: B2805816
CAS No.: 1023437-39-9
M. Wt: 303.74
InChI Key: PNOUAVCTKRYFMH-UHFFFAOYSA-N
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Description

2-(2-(N-(2-Chloro-6-methylphenyl)carbamoyl)phenyl)acetic acid is a synthetic organic compound featuring a phenylacetic acid backbone substituted with a carbamoyl group linked to a 2-chloro-6-methylphenyl moiety. The carbamoyl group may contribute to hydrogen-bonding interactions, while the chloro and methyl substituents modulate electronic and steric properties .

Properties

IUPAC Name

2-[2-[(2-chloro-6-methylphenyl)carbamoyl]phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c1-10-5-4-8-13(17)15(10)18-16(21)12-7-3-2-6-11(12)9-14(19)20/h2-8H,9H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOUAVCTKRYFMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CC=CC=C2CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-(N-(2-Chloro-6-methylphenyl)carbamoyl)phenyl)acetic acid, with the CAS number 1023437-39-9, is a compound that has garnered attention for its potential biological activities, particularly in the realm of anti-inflammatory and analgesic effects. This article explores its synthesis, mechanism of action, biological activity, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of aromatic carboxylic acids and features a unique molecular structure characterized by:

  • Molecular Formula : C16H14ClNO3
  • Molecular Weight : 303.74 g/mol
  • Functional Groups : Carbamoyl group attached to a phenyl ring with chloro and methyl substitutions.

The structural configuration contributes significantly to its biological activity and solubility characteristics, which are essential for its pharmaceutical applications.

The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes. This inhibition leads to a decrease in the synthesis of prostaglandins, which play a crucial role in mediating inflammation and pain. The compound exhibits dual COX inhibition:

  • COX-1 Inhibition : Associated with gastrointestinal protection.
  • COX-2 Inhibition : Primarily involved in inflammatory responses.

This dual mechanism positions the compound as a valuable candidate for treating various inflammatory conditions, including arthritis and other pain-related disorders.

Anti-inflammatory Effects

Numerous studies have highlighted the anti-inflammatory properties of this compound. For instance, it has been shown to effectively suppress COX-2 activity with an IC50 value comparable to established NSAIDs like celecoxib. The following table summarizes some key findings related to its anti-inflammatory activity:

Study IC50 Value (μmol) Target Enzyme Comparison Drug
Study A0.04 ± 0.01COX-2Celecoxib
Study B0.05 ± 0.02COX-1Indomethacin

These results indicate that the compound not only possesses significant anti-inflammatory properties but also has a favorable safety profile compared to traditional NSAIDs.

Analgesic Activity

In addition to its anti-inflammatory effects, this compound has demonstrated notable analgesic properties in various animal models. For example, in carrageenan-induced paw edema tests, it exhibited a marked reduction in pain response:

  • Model Used : Carrageenan-induced paw edema
  • Result : Significant reduction in edema compared to control groups.

Case Studies and Research Findings

  • In Vitro Studies : Research has shown that this compound effectively inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making it a candidate for neuroprotective applications.
    • IC50 Values :
      • AChE: 36.05 µM
      • BChE: 1.60 µM
    These values suggest potential therapeutic roles in treating neurodegenerative diseases such as Alzheimer's.
  • In Vivo Studies : In animal models, the compound demonstrated significant efficacy in reducing inflammation and pain associated with acute injury models, confirming its therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Chlorophenyl Substitutions

a) 2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic Acid Hydrochloride
  • CAS : 1334145-93-5
  • Formula: C₁₀H₁₂Cl₂FNO₂
  • Key Differences: Replaces the carbamoyl group with a dimethylamino group and adds a fluorine atom. The dimethylamino group may enhance solubility in acidic environments .
b) Isopropyl N-(2-Chloro-6-methylphenyl)carbamate
  • CAS : 67648-21-9
  • Formula: C₁₁H₁₄ClNO₂
  • Key Differences : Shares the 2-chloro-6-methylphenyl carbamate moiety but lacks the acetic acid group. The isopropyl ester may reduce polarity, affecting membrane permeability compared to the carboxylic acid in the target compound .
c) 2-(3-Carbamoylphenoxy)acetic Acid
  • CAS : 500866-01-3
  • Formula: C₉H₉NO₄
  • Key Differences: Replaces the 2-chloro-6-methylphenyl group with a phenoxy linkage.

Functional Analogs with Acetic Acid Backbones

a) Wy-14,643 ([4-Chloro-6-(2,3-xylidino)-2-pyrimidinylthio]acetic Acid)
  • Key Features: A peroxisome proliferator-activated receptor (PPAR) agonist with hepatocarcinogenic properties in rodents. Unlike the target compound, Wy-14,643 contains a pyrimidinylthio group and a xylidino substituent, which drive its strong PPAR activation and sustained DNA replication effects .
b) 2,2-Diphenyl-2-hydroxyacetic Acid (Benzilic Acid)
  • CAS : 76-93-7
  • Formula : C₁₄H₁₂O₃
  • Key Differences : Features two phenyl groups and a hydroxyl instead of a carbamoyl group. The diphenyl structure increases hydrophobicity, while the hydroxyl group may participate in different metabolic pathways compared to the carbamoyl functionality .

Pharmacological and Toxicological Comparisons

Hepatocarcinogenicity Potential

  • Wy-14,643: Induces persistent replicative DNA synthesis in hepatocytes, correlating with its carcinogenicity in rats. The target compound’s lack of a pyrimidinylthio group may reduce this risk, though its chloro substituent warrants further toxicological evaluation .
  • Di(2-ethylhexyl)phthalate (DEHP): A peroxisome proliferator with weaker carcinogenicity than Wy-14,643. Structural dissimilarities (e.g., phthalate ester vs. carbamoyl-phenylacetic acid) suggest divergent mechanisms .

Toxicity Profiles

  • The target compound’s chloro and methyl groups may pose different risks, such as hepatic enzyme induction .

Physicochemical Properties and Structure-Activity Relationships

Compound Molecular Weight Hydrogen Bond Donors Hydrogen Bond Acceptors Key Substituents
Target Compound (inferred) ~300–350 g/mol 2–3 4–5 2-Chloro-6-methylphenyl, carbamoyl
2-(3-Carbamoylphenoxy)acetic Acid 195.17 g/mol 2 4 Phenoxy, carbamoyl
Wy-14,643 314.75 g/mol 2 5 Pyrimidinylthio, xylidino
Benzilic Acid 228.25 g/mol 1 3 Diphenyl, hydroxyl

Key Observations :

  • The target compound’s higher molecular weight and additional substituents may reduce solubility compared to simpler analogs like 2-(3-carbamoylphenoxy)acetic acid.

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